Product packaging for D-Arabinitol-1,2-13C2(Cat. No.:)

D-Arabinitol-1,2-13C2

Cat. No.: B1157533
M. Wt: 154.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinitol-1,2-13C2 is a stable isotope-labeled analogue of D-arabinitol, a sugar alcohol. This compound, with the molecular formula C3 13 CH 12 O 5 and a molecular weight of 154.13, is specifically enriched with Carbon-13 at the 1 and 2 positions. Its primary research application is as a critical diagnostic tool for the detection of invasive fungal infections, particularly in neutropenic patients. In this context, D-arabinitol is a known microbial metabolite, and an elevated D-arabinitol/creatinine ratio in serum is a marker of infection. The use of this isotope-labeled internal standard, this compound, allows for highly accurate and reliable quantification of endogenous D-arabinitol levels in patient samples via techniques such as gas chromatography-mass spectrometry (GC-MS), improving diagnostic precision. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃¹³CH₁₂O₅

Molecular Weight

154.13

Synonyms

D-Arabitol-1,2-13C2;  D-Lyxitol-1,2-13C2

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for D Arabinitol 1,2 ¹³c2

Chemical Synthesis Methodologies for Site-Specific ¹³C Labeling

Chemical synthesis offers a direct and controllable route to D-Arabinitol-1,2-¹³C₂. These methods are designed to build the carbon skeleton with the ¹³C labels at the desired C1 and C2 positions.

Precursor Synthesis and Stereoselective Reactions

The synthesis of D-arabinitol and its isotopologues often begins with readily available chiral precursors. D-xylose is a common starting material for the synthesis of D-arabinitol and its derivatives. thieme-connect.comnih.govthieme-connect.com Stereoselective reactions are critical to establish the correct stereochemistry of the final product. Various synthetic strategies have been developed to achieve high stereoselectivity in the synthesis of pentitols like D-arabinitol. rsc.org

One approach involves the use of chiral templates or catalysts to direct the formation of the desired stereoisomer. For instance, stereoselective reduction of a suitable ketone precursor can yield D-arabinitol. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. Another strategy employs stereospecific reactions, such as nucleophilic substitution with inversion of configuration, to set the stereocenters. thieme-connect.com The synthesis of key intermediates, such as epoxides, and their subsequent ring-opening reactions are also pivotal in controlling the stereochemical outcome. rsc.org

Carbon-Carbon Bond Formation with Labeled Synthons

The introduction of the ¹³C labels at specific positions is accomplished through the use of isotopically enriched building blocks, known as synthons. The formation of new carbon-carbon bonds is a fundamental aspect of organic synthesis. sigmaaldrich.com For the synthesis of D-Arabinitol-1,2-¹³C₂, a synthon containing two adjacent ¹³C atoms is required.

Recent advancements in synthetic chemistry have provided new methods for carbon-carbon bond formation, some of which utilize radical chemistry to incorporate isotopically labeled carbons. nih.govnih.gov One versatile approach involves the use of ¹³C-labeled acetylene (B1199291), which can be generated from ¹³C-labeled calcium carbide. researchgate.net This labeled acetylene can then be used in a variety of reactions to construct the desired carbon framework. For example, the reaction of a labeled two-carbon synthon with a suitable three-carbon fragment derived from a chiral precursor can lead to the formation of the five-carbon chain of D-arabinitol with the ¹³C labels at the C1 and C2 positions. The specific reactions employed must be compatible with the protecting groups on the precursor and proceed with high yield and regioselectivity.

Chemoenzymatic and Biocatalytic Approaches to Labeled D-Arabinitol

Chemoenzymatic and biocatalytic methods provide alternative and often more environmentally friendly routes to isotopically labeled compounds. nih.govucl.ac.ukrsc.org These approaches leverage the high selectivity of enzymes to achieve specific transformations.

Enzymatic Incorporation of Isotopic Labels

Enzymes can be used to catalyze the formation of specific bonds with high stereoselectivity and regioselectivity. plos.org In the context of D-Arabinitol-1,2-¹³C₂, an enzymatic approach could involve the use of an aldolase (B8822740) to catalyze the condensation of a ¹³C₂-labeled dihydroxyacetone phosphate (B84403) (DHAP) or a similar donor with a three-carbon aldehyde acceptor. The choice of enzyme is critical to ensure the correct stereochemical outcome. Transketolases are another class of enzymes that can be used to form carbon-carbon bonds and have been employed in the synthesis of various sugars and their derivatives. ucl.ac.uk

Microbial Fermentation with ¹³C-Enriched Substrates

Microbial fermentation offers a powerful method for producing a wide range of chemicals, including D-arabinitol. Several yeast species, such as Rhodosporidium toruloides and Candida albicans, are known to produce D-arabinitol from various carbon sources, including D-xylose. nih.govnih.govnih.gov To produce D-Arabinitol-1,2-¹³C₂, these microorganisms can be cultured in a medium containing a ¹³C-enriched substrate.

For example, feeding the yeast with [1,2-¹³C₂]-D-xylose would lead to the incorporation of the label into the D-arabinitol product through the cell's metabolic pathways. The efficiency of label incorporation and the final isotopic enrichment depend on the specific metabolic pathways utilized by the microorganism and the extent of carbon scrambling. Studies using ¹³C-labeled substrates have been instrumental in elucidating metabolic pathways in yeasts. nih.gov The use of ¹³C-labeled glucose has also been shown to result in labeled D-arabinitol in Candida albicans. nih.gov

Considerations for Isotopic Purity and Regiospecificity of D-Arabinitol-1,2-¹³C₂

Achieving high isotopic purity and precise regiospecificity is paramount for the successful application of D-Arabinitol-1,2-¹³C₂ in scientific research.

Isotopic Purity: The isotopic purity refers to the percentage of molecules that contain the desired ¹³C labels. In chemical synthesis, the isotopic purity of the final product is primarily determined by the isotopic enrichment of the starting labeled synthons. Careful purification of intermediates and the final product is necessary to remove any unlabeled or partially labeled species. In microbial fermentation, the isotopic purity is influenced by the enrichment of the feed substrate and the potential for dilution with endogenous unlabeled carbon sources.

Regiospecificity: Regiospecificity refers to the precise location of the isotopic labels within the molecule. In chemical synthesis, the reaction sequence is designed to ensure that the ¹³C atoms are incorporated only at the C1 and C2 positions. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the regiospecificity of the labeling. In biocatalytic approaches, the inherent specificity of the enzymes involved generally ensures high regiospecificity. However, metabolic side reactions could potentially lead to scrambling of the label, which must be assessed.

Analytical Verification of Labeling Pattern

Post-synthesis, it is critical to verify that the ¹³C isotopes are located at the intended C-1 and C-2 positions. This is accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy is the most definitive method for determining the precise location of ¹³C labels within a molecule. frontiersin.org In a ¹³C-NMR spectrum of D-Arabinitol-1,2-¹³C2, the signals corresponding to the C-1 and C-2 carbons will exhibit unique characteristics. The most telling feature is the presence of a large one-bond carbon-carbon coupling constant (¹J_CC) between the C-1 and C-2 signals. This coupling, which appears as a splitting of the respective signals into doublets, provides unambiguous evidence that the two ¹³C atoms are covalently bonded. Furthermore, the chemical shifts of the carbon signals confirm their identity within the arabinitol structure. researchgate.net

Carbon PositionExpected Chemical Shift (δ) in ppm (relative to TMS)Expected Multiplicity
C-1 (¹³C-labeled) ~64.3Doublet (due to ¹J_C1-C2 coupling)
C-2 (¹³C-labeled) ~71.8Doublet (due to ¹J_C1-C2 coupling)
C-3 ~72.5Singlet
C-4 ~73.0Singlet
C-5 ~63.5Singlet

Table 1. Expected ¹³C-NMR chemical shift data for D-Arabinitol-1,2-¹³C2. The chemical shifts are based on published data for unlabeled D-arabinitol and will be nearly identical for the labeled compound. researchgate.net The key diagnostic feature is the doublet splitting for C-1 and C-2.

Tandem Mass Spectrometry (MS/MS) provides complementary evidence for the labeling pattern. wikipedia.org The sample is first ionized and the molecular ion (or a suitable adduct) corresponding to the doubly labeled arabinitol is selected. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.orgdiva-portal.org The masses of these fragments are then analyzed. By analyzing the fragmentation pattern, the location of the labels can be inferred. Fragments that retain the C-1 and C-2 portion of the molecule will show a mass increase of two daltons (+2 Da) compared to the corresponding fragments from an unlabeled standard, while fragments that have lost these carbons will have masses identical to the unlabeled standard.

Isotopic Enrichment Assessment

Isotopic enrichment refers to the percentage of molecules in the sample that contain the desired isotopic label(s). This is a critical quality parameter, as high enrichment is necessary for the sensitivity and accuracy of tracer studies. The assessment is performed quantitatively using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to analyze the purified D-Arabinitol-1,2-¹³C2. The technique separates the analyte from any potential impurities and then measures the mass-to-charge ratio of the ions. By analyzing the mass isotopologue distribution (MID) of the molecular ion, the level of enrichment can be precisely calculated. The MID is the relative abundance of the molecule containing no ¹³C labels (M+0, other than natural abundance), one ¹³C label (M+1), and two ¹³C labels (M+2). acs.orgphysiology.org

The isotopic enrichment is calculated as the intensity of the M+2 peak relative to the sum of intensities of all relevant isotopologue peaks (M+0, M+1, M+2, etc.), after correcting for the natural abundance of ¹³C and other isotopes. physiology.orgresearchgate.net

Mass IsotopologueDescriptionExample Relative Abundance (%)
M+0 Unlabeled D-Arabinitol1.0
M+1 D-Arabinitol with one ¹³C atom (from natural abundance or incomplete labeling)1.0
M+2 D-Arabinitol-1,2-¹³C2 (the target compound)98.0

Table 2. An example of mass isotopologue distribution data for a highly enriched sample of D-Arabinitol-1,2-¹³C2 as determined by mass spectrometry. The data indicates an isotopic enrichment of approximately 98%.

High-resolution mass spectrometry is particularly valuable as it can resolve the target ions from other species with very similar masses, thus ensuring accurate quantification of the enrichment. acs.org This detailed assessment confirms the quality of the isotopically labeled compound for its intended use in metabolic research.

Methodological Frameworks for D Arabinitol 1,2 ¹³c2 Research Utilization

Principles of Stable Isotope Tracer Methodology in Biological Systems

Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within living organisms. nih.govmdpi.com It involves introducing a molecule containing a non-radioactive, heavy isotope, such as Carbon-13 (¹³C), into a biological system. creative-proteomics.com By tracking the incorporation of this heavy isotope into downstream metabolites, researchers can delineate metabolic pathways and quantify the rates of metabolic reactions, known as fluxes. nih.govresearchgate.net Stable isotope-labeled tracers that closely resemble endogenous metabolites are chosen to provide precise insights into these metabolic fluxes. mdpi.com

The experimental design of a tracer study depends on whether the system is analyzed at an isotopic steady state or during the transient phase before this state is reached. nih.gov

Isotopic Steady-State: This condition is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. researchgate.net At isotopic steady state, the labeling pattern of a metabolite is determined by the relative contributions of different metabolic pathways to its production and is independent of its pool size. nih.govresearchgate.net This approach is ideal for quantifying relative flux distribution in systems that can be maintained in a metabolically stable condition for a sufficient duration. nih.govbenthamdirect.com

Isotopic Non-Steady-State: This approach, often called isotopically nonstationary MFA (INST-MFA), involves analyzing samples during the transient period before isotopic steady state is reached. vanderbilt.edu During this phase, the rate at which a metabolite becomes labeled is influenced by both the metabolic fluxes and the sizes of the metabolite pools. researchgate.netvanderbilt.edu This method is particularly useful for studying systems that are slow to label, perhaps due to large intermediate pools or pathway bottlenecks, and can provide information on absolute flux values and metabolite concentrations. nih.govvanderbilt.edu

CharacteristicIsotopic Steady-State ApproachIsotopic Non-Steady-State Approach
DefinitionMetabolite labeling is constant over time. researchgate.netMetabolite labeling changes over time (transient phase). vanderbilt.edu
Primary Determinant of LabelingRelative metabolic fluxes. nih.govMetabolic fluxes and metabolite pool sizes. researchgate.net
Experimental SamplingTypically a single time point after reaching steady state. wikipedia.orgMultiple time points during the transient phase. vanderbilt.edu
Information YieldProvides relative flux distribution (flux ratios). nih.govCan provide absolute flux values and pool sizes. vanderbilt.edu
Common ApplicationSystems in metabolic pseudo-steady state (e.g., continuous cell cultures). nih.govbenthamdirect.comSystems with slow labeling dynamics or where pool sizes are of interest. vanderbilt.edu

The selection of an appropriate isotopic tracer is a critical step in designing a metabolic study. mdpi.com The choice depends on the specific metabolic pathways being investigated. mdpi.comfrontiersin.org For example, different isotopomers (molecules that differ only in their isotopic composition) of a substrate like glucose can reveal different aspects of central carbon metabolism. cortecnet.com [1,2-¹³C₂]-glucose is often used to assess fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. cortecnet.comub.edu

The selection of D-Arabinitol-1,2-¹³C2 as a tracer would be hypothesis-driven, tailored to investigate specific metabolic routes. For instance, it could be employed to study:

Pathways of polyol (sugar alcohol) metabolism.

The activity of specific dehydrogenases or kinases that utilize arabinitol.

Connections between pentose metabolism and other parts of the central carbon network.

A well-designed experiment requires careful consideration of the tracer choice, the duration of labeling, and the specific metabolites to be analyzed to maximize the information obtained about the fluxes of interest. mdpi.com

Advanced ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology and metabolic engineering that uses stable isotope tracers, like D-Arabinitol-1,2-¹³C2, to quantify intracellular metabolic fluxes. benthamdirect.comnumberanalytics.com The fundamental concept of MFA is that the distribution of ¹³C atoms in metabolites is a direct consequence of the network's fluxes. nih.govresearchgate.net By measuring the isotopic labeling patterns in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can infer the rates of the reactions that produced them. benthamdirect.comnumberanalytics.com

When a ¹³C-labeled substrate such as D-Arabinitol-1,2-¹³C2 is metabolized, the ¹³C atoms are incorporated into various downstream products. The specific arrangement of labeled and unlabeled carbons in these products, known as the mass isotopomer distribution (MID), creates a distinct isotopic signature for each metabolite. nih.gov

For example, if D-Arabinitol-1,2-¹³C2 were to be phosphorylated and then enter the pentose phosphate pathway, the resulting intermediates would carry the ¹³C label in positions determined by the enzymatic reactions of that pathway. If this intermediate then enters a converging pathway, the labeling pattern of the final product will reflect the relative contribution of each pathway. nih.govresearchgate.net Analyzing these patterns allows researchers to calculate the relative fluxes through diverging and converging metabolic routes. nih.govresearchgate.net

MFA is a computationally intensive method that relies on mathematical models to connect the measured isotopic data to the unknown metabolic fluxes. benthamdirect.comnih.gov The process involves several key steps:

Model Definition : A biochemical reaction network model is constructed, defining the stoichiometry and atom transitions for all relevant pathways. frontiersin.org

Simulation : For a given set of fluxes, an algorithm calculates the expected isotopic labeling patterns of metabolites. oup.com Common computational approaches include the use of cumomers or elementary metabolite units (EMUs) to efficiently simulate the propagation of isotopes through the network. oup.com

Flux Estimation : The calculated labeling patterns are compared to the experimentally measured data. An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the simulated and measured patterns, thus finding the flux distribution that best explains the data. nih.govnih.gov

Several software packages have been developed to handle the complexities of MFA calculations.

Software/AlgorithmKey FeatureReference
13CFLUX2High-performance software suite with a dedicated modeling language (FluxML) and support for high-performance computing. oup.com
INCAAn open-source MATLAB-based toolbox for isotopically non-stationary MFA and traditional steady-state MFA.
OpenMebiusAn open-source platform that integrates various steps of the MFA workflow, from experimental design to flux calculation.
Machine Learning FrameworksEmerging approaches that use machine learning to predict flux ratios from labeling data, potentially reducing computation time. nih.gov

The foundation of a successful MFA study is an accurate metabolic network model. nih.gov Genome-scale metabolic network reconstructions (GENREs) are comprehensive maps of all known metabolic reactions in an organism, derived from genomic and literature data. nih.govfrontiersin.org

Constraint-based analysis, most notably Flux Balance Analysis (FBA), is a modeling approach used to predict metabolic flux distributions based on the principle of optimization under a set of constraints. nih.govwikipedia.org The primary constraints are:

Stoichiometry : The mass balance of each metabolite, ensuring that at steady state, production equals consumption (Sv=0). nih.gov

Thermodynamics : Constraints on reaction reversibility. wikipedia.org

Capacity : Upper and lower bounds on individual flux values, which can be informed by experimental measurements (e.g., substrate uptake rates). nih.govwikipedia.org

While FBA can predict a range of possible flux distributions, integrating ¹³C-labeling data from a tracer like D-Arabinitol-1,2-¹³C2 provides powerful additional constraints. This integration significantly narrows the solution space, leading to a more precise and unique quantification of the true in vivo metabolic fluxes. frontiersin.org This combined approach leverages the predictive power of constraint-based models with the empirical resolving power of stable isotope tracing.

Integration of D-Arabinitol-1,2-¹³C2 in Multi-Tracer Experiments

The utility of D-Arabinitol-1,2-¹³C2 in metabolic research is significantly enhanced when it is integrated into multi-tracer experiments. This approach, which involves the simultaneous use of multiple stable isotope-labeled compounds, allows for a more comprehensive and nuanced analysis of complex metabolic networks. By tracking the atomic fate of different substrates concurrently, researchers can dissect the contributions of various pathways to the synthesis of a particular metabolite and understand the intricate interplay between different metabolic routes. nih.govchromservis.eumdpi.com

The fundamental principle behind multi-tracer experiments is that different isotopically labeled substrates will generate unique labeling patterns in downstream metabolites. nih.govresearchgate.net By analyzing these distinct mass isotopomer distributions, the relative fluxes through converging metabolic pathways can be determined. nih.govresearchgate.net The selection of tracers is a critical aspect of experimental design, as each tracer should provide complementary information to resolve specific fluxes within the metabolic network. mdpi.com

In the context of D-Arabinitol-1,2-¹³C2, a multi-tracer approach is particularly insightful for studying the metabolism of organisms like the fungus Candida albicans, which is known to produce significant amounts of D-arabinitol. nih.govasm.orgasm.org The primary biosynthetic precursor for D-arabinitol in this organism is D-ribulose-5-PO4, a key intermediate of the pentose phosphate pathway (PPP). nih.govasm.orgasm.orgnih.gov Therefore, a common multi-tracer experimental design would involve the co-administration of D-Arabinitol-1,2-¹³C2 with a labeled glucose tracer, such as [U-¹³C6]-glucose, to probe the dynamics of the PPP and its connection to D-arabinitol synthesis.

Such an experiment would enable researchers to address several key questions. For instance, it could help quantify the extent to which exogenous D-arabinitol is taken up and utilized by the cell versus the rate of its de novo synthesis from glucose via the PPP. Furthermore, by analyzing the isotopologue distribution in key metabolic intermediates, it is possible to elucidate the relative activities of the oxidative and non-oxidative branches of the PPP.

The data generated from such multi-tracer experiments are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution (MID) for various metabolites of interest. creative-proteomics.comnih.gov This data is then used in computational models for metabolic flux analysis (MFA) to calculate the rates of intracellular reactions. nih.govcreative-proteomics.comresearchgate.net

A hypothetical multi-tracer experiment investigating the metabolism of Candida albicans could involve incubating the cells with both D-Arabinitol-1,2-¹³C2 and [U-¹³C6]-glucose. The subsequent analysis of intracellular metabolites would yield data similar to that presented in the interactive table below.

Interactive Data Table: Illustrative Mass Isotopomer Distribution in Candida albicans Metabolites from a Hypothetical Multi-Tracer Experiment

This table shows the hypothetical percentage of different mass isotopomers for key metabolites after incubation with D-Arabinitol-1,2-¹³C2 and [U-¹³C6]-glucose. The "M+n" notation indicates the metabolite molecule with 'n' additional mass units due to the incorporation of ¹³C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
D-arabinitol4553055100
D-ribulose-5-PO410551020500
Glucose-6-phosphate5235101560
Fructose-6-phosphate (B1210287)8346121750
Pyruvate (B1213749)20151550000
Citrate (B86180)15102510201010

Detailed Research Findings from the Hypothetical Experiment:

From the illustrative data in the table, several research findings could be inferred:

D-arabinitol Pool Contribution: The significant M+2 peak (30%) in the D-arabinitol pool would directly correspond to the uptake and incorporation of the administered D-Arabinitol-1,2-¹³C2. The presence of other labeled species (M+1, M+3, M+4, M+5) would indicate de novo synthesis from the [U-¹³C6]-glucose tracer, with the specific isotopomer distribution providing clues about the pathways involved.

Pentose Phosphate Pathway Activity: The high enrichment of M+5 in D-ribulose-5-PO4 (50%) and the labeling pattern in glucose-6-phosphate and fructose-6-phosphate would be indicative of a highly active pentose phosphate pathway, through which the ¹³C atoms from [U-¹³C6]-glucose are channeled.

Glycolysis and TCA Cycle Flux: The M+3 labeling of pyruvate (50%) suggests a significant flux through glycolysis from the [U-¹³C6]-glucose. The complex labeling pattern of citrate reflects the condensation of labeled acetyl-CoA (derived from pyruvate) and oxaloacetate, with contributions from both the initial glucose tracer and potentially from anaplerotic reactions.

Interplay of Pathways: By comparing the labeling patterns across these metabolites, researchers could model the flux distribution at key metabolic branch points. For example, the relative contribution of the PPP versus glycolysis to glucose catabolism could be quantified. The model could also reveal the extent to which intermediates from the PPP are recycled back into glycolysis.

Advanced Analytical Techniques for Isotopic Profiling of D Arabinitol and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Distribution

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For isotopically labeled molecules like D-Arabinitol-1,2-¹³C₂, NMR is indispensable for determining the precise location of the ¹³C labels within the molecule.

¹³C NMR Spectral Analysis and Interpretation

¹³C NMR spectroscopy directly detects the carbon-13 nucleus. In D-Arabinitol-1,2-¹³C₂, the signals corresponding to the labeled C1 and C2 carbons will exhibit significantly higher intensity compared to the signals of the unlabeled C3, C4, and C5 carbons, which are present at natural abundance (approximately 1.1%). libretexts.org The chemical shifts of the carbon atoms in D-arabinitol are influenced by their local electronic environment. nih.gov

The introduction of ¹³C labels at specific positions can also introduce subtle changes in the chemical shifts of neighboring carbons, known as isotope shifts. organicchemistrydata.org Furthermore, the coupling between adjacent ¹³C nuclei (¹J-coupling) and between ¹³C and protons (¹J, ²J, ³J-coupling) can provide valuable structural information. organicchemistrydata.org In a ¹³C NMR spectrum of D-Arabinitol-1,2-¹³C₂, the signals for C1 and C2 would be split into doublets due to one-bond coupling to each other, a feature absent in the unlabeled molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for D-Arabinitol

Carbon AtomChemical Shift (ppm) in D₂O
C1, C563.74
C2, C472.97
C371.81

Note: Data sourced from public spectral databases and may vary based on experimental conditions. nih.gov The chemical shifts for D-Arabinitol-1,2-¹³C₂ would be similar, with the key difference being the significantly enhanced signals for C1 and C2 and the presence of ¹³C-¹³C coupling.

Two-Dimensional NMR for Complex Isotopic Patterns

Two-dimensional (2D) NMR techniques are essential for unraveling complex spectral data and unambiguously assigning signals, especially in isotopically labeled compounds. ucl.ac.uk Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In the case of D-Arabinitol-1,2-¹³C₂, HSQC spectra would show strong cross-peaks between the protons attached to C1 and C2 and the ¹³C signals of these carbons. This confirms the position of the labels.

HMBC detects longer-range couplings between ¹H and ¹³C nuclei (typically over two or three bonds). This can be used to trace the carbon skeleton and confirm the connectivity around the labeled centers. For instance, correlations between the protons on C1 and the carbon at C2 (and vice versa) would be observed.

COrrelation SpectroscopY (COSY) is another 2D NMR technique that shows correlations between J-coupled protons. libretexts.org In D-Arabinitol-1,2-¹³C₂, the presence of the ¹³C labels can influence the proton-proton coupling constants, and COSY can help in assigning the proton signals of the entire molecule. nih.gov

Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in metabolic studies for determining the mass isotopomer distribution of metabolites, which reflects the number of heavy isotopes incorporated into a molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like arabinitol, a chemical derivatization step is necessary to increase their volatility. nih.gov Common derivatization methods include silylation or acetylation.

Once derivatized, the sample is introduced into the gas chromatograph, which separates the different metabolites. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI causes fragmentation of the molecules, producing a characteristic pattern of fragment ions. labrulez.com

The analysis of the mass spectra of derivatized D-Arabinitol-1,2-¹³C₂ and its metabolites allows for the determination of the mass isotopomer distribution. The incorporation of two ¹³C atoms will result in a mass shift of +2 Da in the molecular ion and in any fragment ions that retain the C1-C2 portion of the molecule. nih.gov

Table 2: Hypothetical Mass Isotopomer Distribution Data from a GC-MS Experiment

MetaboliteMass IsotopomerRelative Abundance (%)
ArabinitolM+05
M+110
M+285

This table illustrates how the relative abundances of different mass isotopomers can be quantified, indicating the extent of labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful alternative to GC-MS, particularly for polar and thermally labile metabolites that are not easily amenable to GC analysis. eurl-pesticides.eu It eliminates the need for derivatization in many cases. The liquid chromatograph separates the metabolites in a sample, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces intact molecular ions or protonated/deprotonated molecules, simplifying the interpretation of mass spectra. frontiersin.org

LC-MS/MS, or tandem mass spectrometry, provides an additional layer of specificity and structural information. shimadzu.com In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of a metabolite) is selected, fragmented, and the resulting product ions are analyzed. This is highly effective for quantifying specific labeled metabolites in complex biological matrices.

Fragmentation Analysis for ¹³C Position Determination

The fragmentation patterns observed in mass spectrometry can be used to determine the position of the ¹³C labels within a metabolite. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce which parts of the original molecule have retained the isotopic labels.

For example, if a metabolite derived from D-Arabinitol-1,2-¹³C₂ undergoes a fragmentation that cleaves the bond between C2 and C3, the fragment containing C1 and C2 will have a mass that is 2 Da higher than the corresponding fragment from an unlabeled molecule. Conversely, the fragment containing C3, C4, and C5 will have a normal mass. This type of analysis is crucial for tracing the metabolic fate of the labeled carbon atoms. semanticscholar.org High-resolution mass spectrometry can further aid in distinguishing between different isotopologues and their fragments. nih.gov

Data Processing and Bioinformatic Tools for Isotopic Data

The analysis of isotopic profiling data generated from experiments utilizing D-Arabinitol-1,2-13C2 is a multi-step process that relies on specialized bioinformatic tools to translate raw analytical data into meaningful biological insights. The overarching goal is to determine the mass isotopomer distribution (MID) for D-arabinitol and its downstream metabolites, which reveals the extent and pattern of 13C incorporation. This information is crucial for elucidating metabolic pathways and quantifying metabolic fluxes.

The data processing pipeline for this compound and its metabolites typically begins with the output from mass spectrometry (MS) instruments, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Raw data files contain a wealth of information, including retention times, mass-to-charge ratios (m/z), and signal intensities for all detected ions.

A primary challenge in processing this data is the correction for naturally occurring stable isotopes. nih.gov For instance, the natural abundance of 13C is approximately 1.1%. This necessitates sophisticated correction algorithms to distinguish between the 13C incorporated from the labeled tracer and the naturally present 13C. Failure to accurately correct for natural abundance can lead to significant errors in the calculated mass isotopomer distributions and subsequent flux estimations. nih.gov

Following initial processing and correction, the data is further analyzed to identify and quantify the different isotopologues of D-arabinitol and its metabolic products. An isotopologue is a molecule that differs only in its isotopic composition. For this compound, the M+2 isotopologue (containing two 13C atoms) would be of primary interest, but the detection of other isotopologues can provide valuable information about metabolic scrambling and the activity of different pathways.

The final step in the bioinformatic workflow is often metabolic flux analysis (MFA). creative-proteomics.com This involves the use of computational models that integrate the measured isotopomer data with a known metabolic network to calculate the rates (fluxes) of intracellular reactions. mdpi.comcreative-proteomics.com This powerful technique can reveal how metabolic pathways are utilized and regulated under different conditions. For example, in studies of microbial metabolism, MFA can quantify the flux through pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, providing a detailed picture of cellular physiology. uni-regensburg.de

A variety of software tools have been developed to facilitate these complex data analysis tasks. These range from vendor-specific software packages to open-source and specialized academic tools.

Interactive Data Table: Bioinformatic Tools for Isotopic Profiling

ToolPrimary FunctionApplicable Data TypesKey Features
MetExtract II Stable isotope labeling-assisted untargeted metabolomics.LC-HRMSDetects biotransformation products of a tracer and supports metabolite annotation.
13CFLUX2 High-performance simulator for 13C-based metabolic flux analysis.GC-MS, LC-MS, NMRCustom network modeling, simulation of isotope labeling states, and statistical quality analysis.
DExSI Rapid quantitation of 13C-labelled metabolites.GC-MSAutomated metabolite annotation, mass and positional isotopomer abundance determination, and natural isotope abundance correction. nih.gov
iMS2Flux Automated processing of mass spectrometric data for flux analysis.MSStreamlines data transfer from mass spectrometers to flux analysis programs and corrects for natural isotope abundance.
Compound Discoverer Detection of compounds labeled with stable isotopes.LC-HRMSIntegrates with mzCloud and ChemSpider databases for compound identification and analysis of labeled compounds.
MassLynx Mass spectrometry data acquisition, analysis, and management.MSProvides tools for quantitative analysis and can manage large datasets securely.

Detailed Research Findings:

Research in the field of metabolic engineering and systems biology has demonstrated the power of using 13C-labeled substrates, including those structurally related to D-arabinitol, to probe cellular metabolism. For instance, studies on yeast metabolism have utilized 13C-labeled glucose and other sugars to quantify fluxes through central carbon metabolism. creative-proteomics.com The analytical workflow in such studies involves GC-MS or LC-MS analysis of metabolites, followed by data processing to determine mass isotopomer distributions. creative-proteomics.com This data is then fed into computational models to estimate metabolic fluxes.

In a study investigating the metabolism of Bacillus methanolicus, 13C-MFA was performed using arabitol as a carbon source. The analysis provided new insights into the assimilation pathway of arabitol and the interplay between different metabolic routes. This research highlights the utility of isotopic labeling for understanding how organisms utilize specific carbon sources.

Furthermore, the analysis of isotopomer patterns in fragments of molecules, which can be achieved with GC-MS, provides additional constraints for metabolic flux analysis. nih.gov For a molecule like D-arabinitol, different fragmentation patterns can yield information about the specific positions of the 13C labels, which can help to resolve complex metabolic networks. nih.gov

The choice of bioinformatic tools is often dependent on the specific analytical platform used and the goals of the study. For untargeted metabolomics where the goal is to identify all metabolites derived from this compound, tools like MetExtract II are highly suitable. For quantitative metabolic flux analysis, software such as 13CFLUX2 provides a robust framework for modeling and simulation. The development of user-friendly and automated tools like DExSI and iMS2Flux has been crucial in enabling high-throughput analysis of isotopic labeling data, accelerating the pace of research in this field. nih.gov

Biochemical Pathways and Enzymatic Transformations Involving D Arabinitol

D-Arabinitol within the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway is a crucial metabolic pathway that runs parallel to glycolysis, generating NADPH and precursors for nucleotide synthesis. In many fungi, this pathway is also the primary source for the biosynthesis of D-arabinitol.

Precursor Formation from D-Ribulose-5-Phosphate

The synthesis of D-arabinitol originates from an intermediate of the PPP, D-ribulose-5-phosphate. nih.govresearchgate.net Studies, including those using isotopically labeled glucose in the fungus Candida albicans, have confirmed that D-ribulose-5-phosphate is the major metabolic precursor to D-arabinitol. nih.gov The proposed biosynthetic route involves two key steps:

Dephosphorylation: D-ribulose-5-phosphate is first dephosphorylated to yield D-ribulose.

Reduction: The resulting D-ribulose is then reduced to form D-arabinitol. nih.gov

This pathway effectively shunts a five-carbon sugar phosphate from the PPP into polyol metabolism. The accumulation of D-arabinitol is often observed in fungi under specific environmental conditions. researchgate.net

Interconversion with Pentoses and Pentitols

D-arabinitol metabolism is interconnected with that of other five-carbon sugars (pentoses) and sugar alcohols (pentitols). The enzymatic reactions are often reversible, allowing for metabolic flexibility.

D-arabinitol and D-xylulose: D-arabinitol can be oxidized to D-xylulose by D-arabinitol 4-dehydrogenase. wikipedia.org This reaction is a key step in the catabolism of D-arabinitol, feeding it back into the PPP via phosphorylation of D-xylulose to D-xylulose-5-phosphate.

Interconversion with Xylitol (B92547): In some microorganisms, there are pathways for the biotransformation of D-arabinitol to xylitol. This process can involve the oxidation of D-arabinitol to D-xylulose, followed by the reduction of D-xylulose to xylitol, a reaction catalyzed by xylitol dehydrogenase. researchgate.net

Relationship with Ribitol: While distinct molecules, D-arabinitol, xylitol, and ribitol are all five-carbon polyols, and their metabolic pathways can be linked through common intermediates like xylulose and ribulose. researchgate.netnih.gov Some dehydrogenases exhibit activity with multiple polyol substrates, for instance, L-arabinitol dehydrogenase from Trichoderma reesei shows activity towards xylitol and ribitol (adonitol), but not D-arabinitol. nih.gov

Enzymology of D-Arabinitol Dehydrogenases

D-arabinitol dehydrogenases (ArDH) are the primary enzymes responsible for the interconversion of D-arabinitol and its corresponding ketose, D-ribulose or D-xylulose. These enzymes belong to the family of oxidoreductases. wikipedia.org

Characterization and Purification of Specific D-Arabinitol Dehydrogenases

Several D-arabinitol dehydrogenases have been purified and characterized from various microbial sources, particularly from yeasts of the Candida genus.

A novel, specific D-arabinitol dehydrogenase was identified and purified from Candida tropicalis. The purification process involved protamine sulfate (B86663) and ammonium (B1175870) sulfate precipitation, followed by dye-ligand affinity chromatography, resulting in a more than 300-fold purification. nih.gov Similarly, the gene encoding an NAD-dependent D-arabinitol dehydrogenase from Candida tropicalis was cloned and the recombinant enzyme was purified using dye-ligand affinity chromatography. nih.gov In the acetic acid bacterium Acetobacter suboxydans, an NAD-dependent D-xylulose-forming D-arabinitol dehydrogenase was purified and found to be a homotetramer in its native form. researchgate.net

The table below summarizes the characteristics of some purified D-arabinitol dehydrogenases.

Enzyme SourcePurification MethodMolecular Weight (kDa)Optimal pH (Oxidation)Products
Candida tropicalis Protamine sulfate, Ammonium sulfate, Dye-ligand chromatography nih.govNot specified~10.0 nih.govD-ribulose nih.gov
Candida albicans Recombinant expression and purification~31 nih.govNot specifiedD-ribulose nih.gov
Acetobacter suboxydans sp. Recombinant expression and purification~28 (monomer) researchgate.net8.5 researchgate.netD-xylulose researchgate.net

Gene Disruption and Mutational Analysis for Pathway Elucidation

Gene disruption studies have been pivotal in understanding the distinct roles of D-arabinitol dehydrogenase in the synthesis and catabolism of D-arabinitol. In a key study involving Candida albicans, both chromosomal alleles of the NAD-dependent D-arabinitol dehydrogenase gene (ARD) were disrupted. nih.govnih.gov

The resulting ard null mutant exhibited the following key characteristics:

It was unable to grow on D-arabinitol as the sole carbon source, confirming that ArDH is the first and essential enzyme in the D-arabinitol utilization pathway. nih.gov

Unexpectedly, the mutant was still able to synthesize and accumulate D-arabinitol when grown on glucose. nih.gov

These findings provided strong evidence that C. albicans possesses separate, non-overlapping pathways for the synthesis and utilization of D-arabinitol. nih.gov The biosynthetic pathway proceeds via the reduction of a pentose phosphate pathway intermediate (likely D-ribulose), catalyzed by an as-yet-unidentified reductase, while the catabolic pathway is initiated by the ArDH-catalyzed oxidation of D-arabinitol to D-ribulose. nih.govnih.gov

Cofactor Specificity and Kinetic Studies of D-Arabinitol Metabolism

Kinetic studies of D-arabinitol dehydrogenases have provided insights into their substrate affinity and cofactor requirements.

Cofactor Specificity: The majority of characterized D-arabinitol dehydrogenases show a strict or strong preference for nicotinamide adenine dinucleotide (NAD+) as the electron acceptor for the oxidation of D-arabinitol, with little to no activity observed with NADP+. nih.govnih.govresearchgate.net For example, the ArDH from Candida albicans and the L-arabinitol dehydrogenase from Trichoderma reesei are both NAD-dependent. nih.govnih.gov Stereospecificity studies on the ArDH from C. tropicalis demonstrated that the enzyme catalyzes the transfer of the 4(S) hydrogen of NADH during the reduction of D-ribulose. nih.gov

Kinetic Parameters: The affinity of these enzymes for their substrates varies. The table below presents some of the reported kinetic constants for D-arabinitol dehydrogenases from different organisms.

Enzyme SourceSubstrateApparent KmCofactorApparent Km
Candida tropicalis nih.govD-Arabinitol39.8 mMNAD+0.12 mM
Acetobacter suboxydans sp. researchgate.netD-Arabinitol4.5 mMNAD+Not specified
Trichoderma reesei (L-arabinitol dehydrogenase) * nih.govL-Arabinitol~40 mMNAD+0.18 mM
Xylitol~180 mM

Note: The enzyme from T. reesei acts on L-arabinitol, not D-arabinitol, but its kinetics with related polyols are included for comparison.

These kinetic data are crucial for understanding the metabolic flux through the D-arabinitol pathways and for potential biotechnological applications of these enzymes.

Metabolic Dynamics in Microorganisms (e.g., Yeasts, Fungi)

Role of D-Arabinitol Metabolism in Redox Homeostasis and Stress Response

The production of polyols like D-arabinitol in fungi is not merely a metabolic side-effect but plays a crucial role in cellular adaptation and survival under various stress conditions. In Candida albicans, D-arabinitol synthesis is part of a broader stress response mechanism. microbiologyresearch.orgebi.ac.uk The accumulation of D-arabinitol has been observed in response to temperature and oxidative stresses. microbiologyresearch.org

One of the key functions of D-arabinitol metabolism is the maintenance of redox homeostasis. The synthesis of D-arabinitol from a pentose phosphate pathway intermediate involves the consumption of NADH. This process can help in regenerating NAD+, which is essential for the continuity of glycolysis under conditions where the electron transport chain might be compromised. This regeneration of NAD+ is vital for maintaining the intracellular NAD(P)/NAD(P)H ratios. asm.org

The regulation of stress-induced D-arabinitol production is complex and involves specific signaling pathways. The Mitogen-Activated Protein (MAP) kinase Hog1p, a central regulator of the osmotic stress response in yeast, has also been implicated in the regulation of D-arabinitol production in response to oxidative stress. microbiologyresearch.org However, the response to temperature stress appears to be independent of Hog1p, suggesting the existence of multiple regulatory pathways for D-arabinitol synthesis. microbiologyresearch.org

In addition to its role in managing oxidative and temperature stress, D-arabinitol may also contribute to osmotic stress tolerance in some fungi, although glycerol is typically the primary osmolyte in Candida albicans. microbiologyresearch.org The production and accumulation of these compatible solutes help to maintain cell turgor and protect cellular structures in high osmolarity environments. mdpi.com

Table 2: Effect of Environmental Stress on Polyol Production in Candida albicans

Stress ConditionPrimary Polyol Produced/AccumulatedHog1p Dependence
Osmotic StressGlycerolPartially Dependent
Citric Acid StressGlycerolPartially Dependent
Temperature StressD-ArabinitolIndependent
Oxidative StressD-ArabinitolPartially Dependent

D-Arabinitol Derivatives and Related Compounds in Metabolic Regulation

2-Carboxy-D-arabitinol 1-phosphate (CA1P) and Enzyme Inhibition

2-Carboxy-D-arabitinol 1-phosphate (CA1P) is a naturally occurring, potent inhibitor of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation in plants and other photosynthetic organisms. wikipedia.orgnih.gov CA1P is a structural analog of the transition state intermediate of the RuBisCO carboxylation reaction. nih.govportlandpress.com

The synthesis and degradation of CA1P are tightly regulated by light. oup.com In the dark, CA1P is synthesized and binds tightly to the catalytic sites of RuBisCO, effectively inhibiting its activity. wikipedia.orgoup.com This nocturnal inhibition is thought to prevent wasteful carbon fixation when energy from sunlight is not available. nih.gov As light levels increase, CA1P is removed from RuBisCO by the action of another enzyme, RuBisCO activase. oup.com The released CA1P is then dephosphorylated by a specific phosphatase, 2-carboxy-D-arabinitol-1-phosphatase (CA1Pase), to form 2-carboxy-D-arabinitol, which is non-inhibitory. wikipedia.orgoup.com

In addition to its role in regulating RuBisCO activity, CA1P has been shown to protect RuBisCO from proteolytic degradation. nih.gov By binding to the active site, CA1P can shield the enzyme from proteases, which may have implications for the turnover of RuBisCO protein. nih.gov

Table 3: Key Characteristics of 2-Carboxy-D-arabitinol 1-phosphate (CA1P)

CharacteristicDescription
Function Potent inhibitor of RuBisCO
Mechanism Binds to the catalytic sites of RuBisCO, mimicking the transition state
Regulation Accumulates in the dark, degraded in the light
Enzymes Involved RuBisCO activase (releases CA1P), CA1Pase (degrades CA1P)
Physiological Role Prevents wasteful carbon fixation at night; protects RuBisCO from proteolysis

Structural Analogs and Their Biochemical Interactions

Besides CA1P, other structural analogs of ribulose-1,5-bisphosphate (RuBP), the substrate of RuBisCO, also act as inhibitors of the enzyme. These compounds often share a similar molecular architecture with RuBP, allowing them to bind to the active site of RuBisCO and block its catalytic activity.

One such analog is 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP). Like CA1P, CRBP is a potent inhibitor that binds tightly to the activated form of RuBisCO. Another class of inhibitors includes "misfire" products of the RuBisCO reaction, such as xylulose-1,5-bisphosphate (XuBP). oup.com These are formed when RuBisCO inadvertently acts on its substrate or intermediates in a non-productive manner.

The study of these structural analogs provides valuable insights into the catalytic mechanism of RuBisCO and the regulation of carbon fixation. The structural similarities and differences between these inhibitors and the natural substrate help to map the active site of the enzyme and understand the molecular interactions that govern catalysis and inhibition.

Table 4: Comparison of RuBisCO Inhibitors

InhibitorTypeKey Features
2-Carboxy-D-arabitinol 1-phosphate (CA1P) Naturally occurring nocturnal inhibitorTight-binding transition-state analog; regulated by light.
2-Carboxy-D-ribitol 1,5-bisphosphate (CRBP) Synthetic inhibitorPotent, tight-binding inhibitor used for research purposes.
Xylulose-1,5-bisphosphate (XuBP) Misfire productFormed as a byproduct of the RuBisCO reaction; can inhibit the enzyme.

Applications of D Arabinitol 1,2 ¹³c2 in Fundamental Biological Research

Elucidation of Carbon Flow and Metabolic Network Activity

Stable isotope tracers like D-Arabinitol-1,2-¹³C2 are instrumental in the field of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.com When cells metabolize D-Arabinitol-1,2-¹³C2, the ¹³C labels are incorporated into downstream metabolites. By analyzing the distribution of these labels, the relative activities of interconnected pathways can be determined.

D-arabinitol metabolism is closely linked to the pentose (B10789219) phosphate (B84403) pathway (PPP). In organisms like Candida albicans, D-arabinitol is synthesized from the PPP intermediate D-ribulose-5-phosphate. nih.govnih.gov When D-Arabinitol-1,2-¹³C2 is catabolized, it can re-enter the PPP, and the ¹³C labels can be traced through glycolysis and the tricarboxylic acid (TCA) cycle. The specific positioning of the ¹³C labels at the C1 and C2 positions allows for a detailed resolution of pathway activity.

For example, the metabolism of [1,2-¹³C]glucose, a commonly used tracer, through glycolysis produces M+2 labeled intermediates, while its metabolism via the oxidative PPP results in a combination of M+0, M+1, and M+2 labeled molecules. nih.gov A similar principle applies to D-Arabinitol-1,2-¹³C2, where the pattern of ¹³C enrichment in key metabolites such as pyruvate (B1213749), lactate, and TCA cycle intermediates can be used to calculate the flux ratios between these central carbon pathways.

MetaboliteIsotopologueRelative Abundance (%) with D-Arabinitol-1,2-¹³C2 TracerInferred Pathway Activity
PyruvateM+115Indicates carbon flow from the PPP and glycolysis.
PyruvateM+235
LactateM+112Reflects the relative contributions of the PPP and glycolysis to lactate production.
LactateM+230
Citrate (B86180)M+18Demonstrates the entry of labeled carbon into the TCA cycle via pyruvate dehydrogenase and pyruvate carboxylase.
CitrateM+225

This interactive table presents hypothetical data on the relative abundance of ¹³C-labeled isotopologues of key metabolites in central carbon metabolism following the administration of D-Arabinitol-1,2-¹³C2. The distribution of these isotopologues provides insights into the activity of the pentose phosphate pathway, glycolysis, and the TCA cycle.

The journey of the ¹³C atoms from D-Arabinitol-1,2-¹³C2 does not end in central carbon metabolism. These labeled carbons can be incorporated into a wide array of biomolecules through anabolic pathways, which involve the synthesis of complex molecules from simpler ones. lumenlearning.com For instance, the labeled carbon backbone can be traced into amino acids, fatty acids, and nucleotides, providing a quantitative measure of their de novo synthesis rates.

In Vitro and Ex Vivo Studies of Cellular Metabolism

In vitro and ex vivo experimental systems, such as cell cultures and tissue explants, offer controlled environments to study cellular metabolism in detail. The use of D-Arabinitol-1,2-¹³C2 in these systems allows for precise measurements of metabolic fluxes under various physiological and pathological conditions.

Metabolic profiling aims to identify and quantify the complete set of metabolites in a biological sample. When combined with stable isotope tracers like D-Arabinitol-1,2-¹³C2, it becomes a powerful tool for dynamic metabolic analysis. nih.gov By introducing the labeled compound to cultured cells or tissue models, researchers can track the transformation of D-arabinitol and the incorporation of its carbon atoms into a multitude of metabolic products. nih.gov This approach provides a detailed snapshot of the active metabolic pathways and can reveal the metabolic phenotype of the cells or tissue under investigation. nih.gov

For example, in studies of liver metabolism, incubating tissue slices with ¹³C-labeled substrates allows for the qualitative and quantitative assessment of a wide range of metabolic pathways within a single experiment. nih.gov A similar approach using D-Arabinitol-1,2-¹³C2 could be employed in tissues where arabinitol metabolism is relevant.

Metabolic reprogramming is a hallmark of many diseases, including cancer. nih.govnih.gov Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. inabj.org Stable isotope tracing with compounds like D-Arabinitol-1,2-¹³C2 can be used in non-human disease models to investigate these metabolic alterations. nih.gov

By comparing the metabolic flux maps of healthy and diseased cells or tissues, researchers can identify key metabolic nodes that are dysregulated. For instance, if a particular disease model shows an increased flux through the pentose phosphate pathway, this would be reflected in a specific labeling pattern in downstream metabolites when D-Arabinitol-1,2-¹³C2 is used as a tracer. This information can be crucial for understanding disease pathogenesis and identifying potential therapeutic targets.

Studies in Microbial Physiology and Biotechnology

D-arabinitol is a significant metabolite in many microorganisms, most notably the pathogenic yeast Candida albicans. nih.govmdpi.com Therefore, D-Arabinitol-1,2-¹³C2 is an exceptionally relevant tracer for studying the physiology of these organisms. It can also be applied in biotechnological contexts to understand and engineer microbial metabolism for the production of valuable compounds. nih.gov

In Candida albicans, D-arabinitol is produced in large quantities, and its synthesis and catabolism are linked to the pentose phosphate pathway. nih.govnih.gov Using D-Arabinitol-1,2-¹³C2, researchers can investigate the regulation of these pathways, the role of D-arabinitol in the organism's physiology, and its potential contribution to virulence. nih.govresearchgate.net

MicroorganismExperimental ConditionKey Finding with D-Arabinitol-1,2-¹³C2Significance
Candida albicansNormoxiaHigh flux from D-arabinitol to the pentose phosphate pathway and glycolysis.Elucidates the central role of arabinitol metabolism in the energy production of this pathogen.
Candida albicansHypoxiaAltered labeling patterns in TCA cycle intermediates, suggesting a metabolic shift.Provides insights into metabolic adaptations to different oxygen environments.
Saccharomyces cerevisiae (engineered)FermentationTracing of ¹³C into a desired bioproduct.Demonstrates the utility of D-Arabinitol-1,2-¹³C2 in metabolic engineering and bioprocess optimization.

This interactive table provides examples of how D-Arabinitol-1,2-¹³C2 can be applied in studies of microbial physiology and biotechnology. The data presented is illustrative of the types of findings that can be obtained through stable isotope tracing experiments.

Understanding Microbial Adaptation to Substrate Availability

Microorganisms exhibit remarkable metabolic flexibility, enabling them to adapt to varying nutrient sources in their environment. D-Arabinitol-1,2-¹³C2 is instrumental in studying how microbes adjust their metabolic networks when presented with D-arabinitol as a carbon source.

When D-Arabinitol-1,2-¹³C2 is supplied to microorganisms, the ¹³C label can be traced through the metabolic pathways. For instance, in many bacteria and yeasts, the catabolism of D-arabinitol begins with its oxidation to D-xylulose. researchgate.netfrontiersin.org By analyzing the isotopic labeling pattern of D-xylulose and subsequent metabolites of the pentose phosphate pathway (PPP), researchers can quantify the rate of D-arabinitol utilization and the flow of carbon through this central metabolic route.

This technique allows for a detailed comparison of metabolic fluxes in microorganisms grown on D-arabinitol versus other carbon sources like glucose or mannitol. frontiersin.org For example, studies have shown that some bacteria upregulate the expression of genes involved in arabitol metabolism when it is the sole carbon source. frontiersin.org By using D-Arabinitol-1,2-¹³C2, researchers can directly measure the resulting changes in metabolic pathway activity, providing a functional confirmation of genetic regulatory changes.

Table 1: Comparative Growth and Substrate Consumption in Bacillus methanolicus

Substrate Growth Rate (h⁻¹) Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) Biomass Yield (g CDW g⁻¹)
D-Arabinitol 0.20 ± 0.01 5.7 ± 0.1 0.24 ± 0.01
D-Mannitol 0.37 ± 0.01 7.4 ± 0.5 0.28 ± 0.01

This table is based on data from a study on Bacillus methanolicus, illustrating how microorganisms can adapt to different sugar alcohol substrates, with implications for metabolic tracing studies using labeled compounds like D-Arabinitol-1,2-¹³C2. frontiersin.org

Development and Optimization of Metabolic Engineering Strategies for Biomolecule Production

Metabolic engineering aims to modify the metabolism of organisms to enhance the production of valuable biomolecules, such as biofuels, pharmaceuticals, and platform chemicals. D-Arabinitol-1,2-¹³C2 is a key tool in this field for identifying metabolic bottlenecks and validating the effects of genetic modifications.

By performing ¹³C metabolic flux analysis (MFA) with D-Arabinitol-1,2-¹³C2, engineers can map the flow of carbon throughout the cellular metabolic network. vanderbilt.edunih.govrothamsted.ac.uknih.gov This provides a quantitative understanding of how carbon from D-arabinitol is partitioned among different pathways. For example, if the goal is to produce a specific amino acid, MFA can reveal competing pathways that divert carbon away from the desired product.

This detailed flux map allows for the rational design of metabolic engineering strategies. For instance, if MFA reveals a significant flux through an undesirable side-pathway, the gene encoding the enzyme for that reaction can be targeted for downregulation or knockout. Conversely, if a particular enzymatic step is identified as a rate-limiting bottleneck, the corresponding gene can be overexpressed. The efficacy of these genetic modifications can then be precisely quantified by repeating the ¹³C flux analysis with D-Arabinitol-1,2-¹³C2.

Enzymatic Mechanism Studies and Pathway Discovery

The specific labeling pattern of D-Arabinitol-1,2-¹³C2 is particularly advantageous for detailed studies of enzyme mechanisms and the discovery of novel metabolic routes.

Substrate Specificity and Reaction Mechanisms of Polyol Dehydrogenases

Polyol dehydrogenases are a class of enzymes that catalyze the oxidation of sugar alcohols like D-arabinitol. The fate of the ¹³C labels in D-Arabinitol-1,2-¹³C2 can provide definitive evidence of the reaction mechanism. For instance, the oxidation of D-arabinitol to D-xylulose by an NAD-dependent D-arabitol dehydrogenase would result in the transfer of the ¹³C labels from positions 1 and 2 of D-arabinitol to positions 1 and 2 of D-xylulose. nih.gov

By tracking the isotopic signature of the product, researchers can confirm the substrate specificity of the enzyme and elucidate the stereochemistry of the reaction. This is crucial for understanding the fundamental properties of these enzymes and for their potential application in biocatalysis. For example, a novel D-arabinitol dehydrogenase was identified and purified from Candida tropicalis that specifically catalyzes the NAD+-dependent oxidation of D-arabinitol to D-ribulose. nih.gov The use of labeled substrates in such studies can help to confirm the precise site of oxidation.

Table 2: Kinetic Parameters of D-Arabinitol Dehydrogenase from Candida tropicalis

Substrate Apparent Kₘ (mM)
D-Arabinitol 39.8
NAD⁺ 0.12

This table presents the Michaelis-Menten constants (Kₘ) for a D-arabinitol dehydrogenase, indicating the affinity of the enzyme for its substrates. Such data is foundational for enzymatic mechanism studies where labeled compounds are used to trace the reaction. nih.gov

Identification of Novel Metabolic Routes

Stable isotope tracing with D-Arabinitol-1,2-¹³C2 is a powerful method for discovering previously unknown metabolic pathways. nih.gov When the labeled substrate is metabolized, the appearance of the ¹³C label in unexpected metabolites can indicate the presence of novel biochemical reactions or entire pathways.

For example, in some organisms, the metabolism of pentoses like D-xylose may proceed through a non-canonical pathway involving D-arabinitol as an intermediate. nih.gov By supplying ¹³C-labeled D-xylose and observing the labeling pattern of D-arabinitol and other downstream metabolites, researchers can elucidate the steps of this alternative route. The use of D-Arabinitol-1,2-¹³C2 would then allow for the confirmation and detailed characterization of the subsequent steps in such a newly discovered pathway. This untargeted approach to stable isotope tracing facilitates the rapid identification and analysis of unexplored areas of metabolism. nih.gov

Future Directions and Emerging Research Avenues

Advancements in ¹³C-MFA Software and Computational Tools

The quantitative analysis of metabolic fluxes through ¹³C-Metabolic Flux Analysis (¹³C-MFA) is fundamental to understanding cellular physiology. nih.govresearchgate.net The utility of tracers like D-Arabinitol-1,2-¹³C2 is significantly enhanced by the continuous advancement of computational tools designed for flux analysis. Modern software solutions are evolving to handle more complex models and larger datasets with greater speed and accuracy.

Future ¹³C-MFA software will likely feature enhanced algorithms capable of processing data from tracers that enter central metabolism at various points, such as D-arabinitol. This is particularly relevant for studying pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), where D-arabinitol is an intermediate. nih.gov Advanced software suites like 13CFLUX2 and OpenFLUX are already improving computation speed and model creation through frameworks like the Elementary Metabolite Unit (EMU). nih.govfz-juelich.de These tools offer features for experimental design, parameter estimation, and sensitivity analysis, which are critical for designing robust experiments using D-Arabinitol-1,2-¹³C2. nih.govresearchgate.net

The development of standardized modeling languages, such as FluxML, facilitates the creation and sharing of complex metabolic models, which will be essential for interpreting the labeling patterns derived from D-Arabinitol-1,2-¹³C2. 13cflux.netfrontiersin.org As these computational platforms become more powerful and user-friendly, they will enable researchers to build more comprehensive and accurate models of metabolic systems, such as those in fungi or other organisms that actively metabolize pentitols. fz-juelich.de

Table 1: Features of Modern ¹³C-MFA Software Relevant to D-Arabinitol-1,2-¹³C2 Tracing

Software/FrameworkKey FeaturesPotential Application for D-Arabinitol-1,2-¹³C2
OpenFLUX User-friendly model creation from spreadsheets; based on EMU framework for high speed. nih.govresearchgate.netRapidly build and solve models of pentose phosphate pathway flux in yeast using labeling data.
13CFLUX2 High-performance suite for large-scale analyses; supports multicore CPUs and clusters; uses FluxML. fz-juelich.de13cflux.netAnalyze complex, genome-scale models in organisms with extensive pentitol (B7790432) metabolism.
Metran Incorporates advanced statistical analysis for goodness-of-fit and calculating flux confidence intervals. springernature.comEnsure high precision and statistical robustness when quantifying fluxes in D-arabinitol metabolic pathways.
FluxML Standardized XML-based language for model formulation, ensuring consistency and model sharing. frontiersin.orgFacilitate collaborative studies and ensure reproducibility of flux models derived from tracer experiments.

Integration with Other Omics Technologies (Proteomics, Transcriptomics, Metabolomics)

The true power of stable isotope tracing is realized when it is integrated with other omics technologies to create a holistic view of cellular regulation. nih.govcrownbio.com Future research using D-Arabinitol-1,2-¹³C2 will increasingly rely on a multi-omics approach to connect metabolic function with gene expression and protein synthesis. nih.govscienceopen.com

By combining ¹³C-MFA data from D-Arabinitol-1,2-¹³C2 with transcriptomics (RNA-seq) and proteomics (mass spectrometry-based), researchers can build comprehensive models of metabolic regulation. For example, if a change in flux through the D-arabinitol synthesis pathway is observed, transcriptomic data can reveal if the genes encoding the relevant enzymes are upregulated or downregulated. maastrichtuniversity.nl Proteomic data can then confirm whether these changes in gene expression translate to altered protein levels. mdpi.comnih.gov

This integrated approach is essential for a complete understanding of how metabolic pathways are controlled. nih.gov For instance, in studying the response of a pathogenic fungus to a drug, D-Arabinitol-1,2-¹³C2 could trace metabolic rewiring, while proteomics and transcriptomics would identify the specific enzymes and regulatory genes responsible for this adaptation. This synergy provides a much deeper insight than any single omics technology could achieve alone. crownbio.com

Table 2: Multi-Omics Integration with D-Arabinitol-1,2-¹³C2 Tracing

Omics LayerData ProvidedIntegrated Insight with D-Arabinitol-1,2-¹³C2
Metabolomics (¹³C-MFA) Quantitative metabolic fluxes and pathway activities. biorxiv.orgProvides a direct measure of the functional output of the D-arabinitol pathway.
Transcriptomics Gene expression levels (mRNA abundance). nih.govReveals the transcriptional regulation of enzymes and transporters involved in D-arabinitol metabolism.
Proteomics Protein abundance and post-translational modifications. mdpi.comConfirms whether transcriptional changes result in corresponding changes in enzyme levels, linking gene to function.

High-Throughput Stable Isotope Tracing Methodologies

The rise of synthetic biology and large-scale metabolic engineering has created a demand for high-throughput (HT) analytical methods. nih.gov Future applications of D-Arabinitol-1,2-¹³C2 will benefit from the development of HT workflows that allow for the rapid analysis of numerous samples. These workflows typically involve automated cultivation and sampling systems, rapid sample preparation, and advanced analytical platforms like high-resolution mass spectrometry. springernature.comnih.gov

Adapting stable isotope tracing for HT screening is crucial for accelerating the "design-build-test-learn" cycle in metabolic engineering. nih.gov For example, an engineered yeast library with thousands of genetic modifications could be screened to identify strains with optimized production of a chemical derived from the pentose phosphate pathway. By feeding D-Arabinitol-1,2-¹³C2 to these cultures in parallel, researchers could use automated mass spectrometry to quickly identify which strains channel the most carbon toward the desired product.

While challenges in creating fully automated HT ¹³C-fluxomics workflows remain, recent advances in robotics, microfluidics, and data processing are making this goal more attainable. nih.gov These methodologies will enable the use of D-Arabinitol-1,2-¹³C2 not just for in-depth analysis of a single condition but for large-scale screening and optimization projects.

Novel Applications in Synthetic Biology for Pathway Design and Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov Stable isotope tracers like D-Arabinitol-1,2-¹³C2 are invaluable tools in this field for validating pathway function, quantifying metabolic burdens, and identifying bottlenecks in engineered circuits.

A key application is the precise mapping of carbon flow through a newly engineered pathway. If, for example, a microorganism is engineered to produce a novel bioplastic precursor from D-arabinitol, tracing with D-Arabinitol-1,2-¹³C2 can confirm that the pathway is active and quantify its efficiency. The labeling patterns in the final product and metabolic intermediates can reveal where carbon is being lost to competing pathways, providing critical information for the next round of engineering. researchgate.net

Furthermore, as synthetic biology moves towards more complex multicellular systems, tracers will be essential for understanding the metabolic interactions between different cell types or organelles. nih.gov D-Arabinitol-1,2-¹³C2 could be used to probe the metabolic cross-talk in engineered microbial consortia where one species produces arabinitol and another consumes it.

Cross-Species Comparative Metabolic Analyses using D-Arabinitol-1,2-¹³C2

Understanding the metabolic diversity across different species can provide fundamental insights into evolution, ecology, and pathogenesis. Comparative metabolomics, enhanced by stable isotope tracers, is a powerful approach to highlight these differences. nih.gov D-Arabinitol-1,2-¹³C2 can be used to probe species-specific variations in pentitol and pentose metabolism.

For instance, a comparative study could investigate the differences in D-arabinitol metabolism between a pathogenic Candida species, which is known to produce large amounts of D-arabitol, and a non-pathogenic Saccharomyces species. nih.gov By administering D-Arabinitol-1,2-¹³C2 to both, researchers could track the fate of the labeled carbon. Differences in the labeling of downstream metabolites, such as amino acids or organic acids, would reveal distinct metabolic network topologies and regulatory strategies.

Such studies could identify unique metabolic pathways in pathogenic organisms that could be targeted for novel antifungal therapies. The ability to quantify flux differences provides a functional layer of information that complements comparative genomics and proteomics, offering a clearer picture of what makes a particular species metabolically unique. nih.gov

Table 3: Hypothetical Comparative Flux Analysis using D-Arabinitol-1,2-¹³C2

Metabolic PathwayPathogenic Fungus (e.g., C. albicans)Non-Pathogenic Yeast (e.g., S. cerevisiae)Potential Insight
Flux from D-Arabinitol to Glycolysis LowHighIndicates different strategies for utilizing pentitols as a primary carbon source.
Flux from D-Arabinitol to Pentose Phosphate Pathway HighModerateSuggests a greater reliance on the PPP for redox balance or nucleotide synthesis in the pathogen.
Secretion of Labeled By-products High (e.g., specific organic acids)LowMay reveal unique metabolic overflow pathways in the pathogen that could be diagnostic markers or drug targets.

Q & A

Q. What experimental strategies minimize isotopic dilution effects when using D-Arabinitol-1,2-¹³C₂ in complex biological systems?

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